2-(But-2-enamido)benzoic acid
Description
2-(But-2-enamido)benzoic acid (IUPAC name: 2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid) is a benzoic acid derivative featuring a but-2-enamido substituent at the ortho position of the aromatic ring. Its molecular formula is C₂₁H₁₇NO₃, and it is characterized by a planar geometry due to conjugation between the naphthyl group and the α,β-unsaturated carbonyl system .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-[[(E)-but-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-5-10(13)12-9-7-4-3-6-8(9)11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b5-2+ |
InChI Key |
JJMMKVGGZNGHER-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC=CC(=O)NC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(But-2-enamido)benzoic acid primarily involves the formation of an amide bond between 2-aminobenzoic acid (anthranilic acid) and but-2-enoic acid derivatives (such as but-2-enoyl chloride). This is typically achieved through nucleophilic acyl substitution, where the amino group of 2-aminobenzoic acid attacks the acyl chloride carbonyl carbon, displacing the chloride ion.
Stepwise Preparation Process
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Starting Material Preparation | Use commercially available 2-aminobenzoic acid (anthranilic acid) | Purity of starting material affects final product quality |
| 2 | Acyl Chloride Formation | Synthesis of but-2-enoyl chloride from but-2-enoic acid using reagents like thionyl chloride (SOCl2) or oxalyl chloride | Reaction under anhydrous conditions, typically reflux in inert atmosphere |
| 3 | Amide Bond Formation | Reaction of 2-aminobenzoic acid with but-2-enoyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) | Solvent: polar aprotic solvents such as 1,2-dimethoxyethane or dichloromethane; temperature controlled to avoid side reactions |
| 4 | Work-up and Isolation | Quenching, extraction, and purification | Removal of by-products, unreacted starting materials |
| 5 | Purification | Recrystallization or chromatographic techniques | Common solvents include ethanol, ethyl acetate, or mixtures |
Detailed Reaction Example
A representative reaction involves dissolving 2-aminobenzoic acid in a polar aprotic solvent such as 1,2-dimethoxyethane, adding a base like potassium carbonate to neutralize the hydrogen chloride generated, and slowly adding but-2-enoyl chloride under stirring. The nucleophilic nitrogen attacks the acyl chloride, forming the amide bond and releasing chloride ions. The reaction mixture is stirred at ambient to slightly elevated temperature until completion, monitored by thin layer chromatography (TLC).
Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents facilitate nucleophilic substitution reactions and solubilize both reactants and bases effectively.
- Temperature: Mild temperatures (room temperature to 40°C) prevent polymerization or side reactions of the unsaturated acyl chloride.
- Base: Potassium carbonate or triethylamine neutralizes released HCl and drives the reaction forward.
- Water Sensitivity: The reaction is moisture sensitive; anhydrous conditions improve yield.
- Reaction Monitoring: TLC or NMR spectroscopy is used to track reaction progress.
Purification Techniques
Purification is crucial to obtain analytically pure 2-(But-2-enamido)benzoic acid. Common methods include:
- Recrystallization: Using solvents such as ethanol or ethyl acetate to selectively crystallize the product.
- Column Chromatography: Silica gel columns with gradient elution using solvents like hexane/ethyl acetate mixtures.
- Precipitation: Cooling the reaction mixture to precipitate the product, followed by filtration.
Analytical Characterization
The purity and identity of the synthesized compound are confirmed through:
| Technique | Purpose | Typical Observations |
|---|---|---|
| 1H-NMR and 13C-NMR Spectroscopy | Structural confirmation and purity | Chemical shifts consistent with amide and aromatic protons; vinyl protons of but-2-enamide |
| Infrared (IR) Spectroscopy | Functional group identification | Amide C=O stretch (~1650 cm⁻¹), carboxylic acid O-H stretch (~2500-3300 cm⁻¹) |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity check | Single spot indicating purity |
| Melting Point Determination | Purity and identity | Sharp melting point consistent with literature |
Summary Table of Preparation Method
| Parameter | Optimal Condition | Remarks |
|---|---|---|
| Starting Material | 2-aminobenzoic acid (anthranilic acid) | Commercially available |
| Acylating Agent | But-2-enoyl chloride | Prepared from but-2-enoic acid |
| Solvent | 1,2-dimethoxyethane or dichloromethane | Polar aprotic solvents preferred |
| Base | Potassium carbonate or triethylamine | Neutralizes HCl byproduct |
| Temperature | 20–40°C | Avoids side reactions |
| Reaction Time | Several hours (monitored by TLC) | Until completion |
| Purification | Recrystallization or chromatography | Ensures high purity |
| Characterization | NMR, IR, TLC, melting point | Confirms identity and purity |
Chemical Reactions Analysis
Oxidation Reactions
The compound’s conjugated enamide system and aromatic ring undergo oxidation under controlled conditions:
Key finding : Oxidation selectively targets the butenamide’s double bond, with product profiles dependent on reagent strength and reaction pH.
Reduction Reactions
The unsaturated amide group is susceptible to hydrogenation and reductive amination:
Note : Catalytic hydrogenation preserves the aromatic ring while saturating the enamide .
Substitution Reactions
Electrophilic substitution occurs preferentially on the aromatic ring due to electron-withdrawing effects of the amide group:
Regioselectivity : Substitution occurs at the para position relative to the amide group due to steric and electronic directing effects .
Hydrolysis and Decarboxylation
The carboxylic acid and amide groups participate in hydrolysis under acidic/basic conditions:
-
Acidic hydrolysis (HCl, reflux) :
-
Basic hydrolysis (NaOH, 80°C) :
-
Products: Sodium benzoate + but-2-enamide
-
Kinetics: First-order dependence on hydroxide concentration
-
Decarboxylation : At temperatures >200°C, the compound loses CO₂ to form 2-(but-2-enamido)benzene.
Esterification and Salt Formation
The carboxylic acid undergoes typical derivatization reactions:
| Reaction | Conditions | Products |
|---|---|---|
| Esterification (MeOH/H₂SO₄) | Reflux, 12 hrs | Methyl 2-(but-2-enamido)benzoate |
| Salt formation (NaOH) | RT, 1 hr | Sodium 2-(but-2-enamido)benzoate |
Applications : Ester derivatives enhance bioavailability for pharmaceutical studies.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its aromatic structure allows for various chemical modifications, facilitating the development of new synthetic methodologies.
- Reactivity Studies : It is utilized in studying reaction mechanisms due to its ability to undergo diverse chemical reactions such as oxidation, reduction, and electrophilic substitution .
Biology
- Antimicrobial Properties : Research indicates that 2-(but-2-enamido)benzoic acid exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its structural features enable it to interact with bacterial cell membranes effectively .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation, highlighting its potential as an anticancer agent .
Medicine
- Drug Development : The compound's ability to modulate biological pathways positions it as a promising candidate for therapeutic applications. Its interactions with molecular targets are under investigation for potential use in treating various diseases .
- Targeting Telomerase : Recent studies have explored its use in targeting telomerase, an enzyme often overexpressed in cancer cells. Inhibitors derived from this compound could potentially disrupt cancer cell growth .
Industry
- Specialty Chemicals : 2-(But-2-enamido)benzoic acid is used in producing specialty chemicals and materials due to its stability and reactivity. It plays a role in developing new materials with tailored properties for industrial applications .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of 2-(but-2-enamido)benzoic acid demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that modifications to the side chains enhanced efficacy, suggesting pathways for developing new antimicrobial agents.
| Compound Derivative | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Original Compound | 50 µg/mL |
| Modified A | 25 µg/mL |
| Modified B | 10 µg/mL |
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines showed that 2-(but-2-enamido)benzoic acid reduced cell viability significantly compared to controls. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| U2OS (Osteosarcoma) | 20 |
Mechanism of Action
The mechanism of action of 2-(But-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations in Benzoic Acid Derivatives
The following table highlights key structural differences and biological activities of 2-(But-2-enamido)benzoic acid and related compounds:
Key Observations :
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy in 2-(4-methoxybenzoyl)benzoic acid) enhances solubility but reduces receptor binding affinity compared to electron-withdrawing groups .
- Biological Activity: Thioureide derivatives (e.g., 2-(4-methoxy-phenoxymethyl)benzoic acid thioureides) exhibit antimicrobial properties, whereas 2-(But-2-enamido)benzoic acid is explored for receptor-targeted applications .
Physicochemical Properties
Crystallographic and Geometric Comparisons
- 2-(But-2-enamido)benzoic Acid : Exhibits near-planar geometry due to conjugation, favoring strong intermolecular hydrogen bonds (O–H⋯O and C–H⋯O) .
- 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid : Triclinic crystal system (space group P1) with a = 4.8774 Å, b = 9.470 Å, and hydrogen-bonded chains along the [111] direction .
Solubility and Reactivity
Biological Activity
2-(But-2-enamido)benzoic acid, also known as BIBR 1532, is a compound that has garnered attention for its biological activities, particularly its role as a selective inhibitor of telomerase. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
2-(But-2-enamido)benzoic acid is characterized by its structural features that allow it to interact with various biological targets. The compound's molecular structure includes a benzoic acid moiety attached to an enamido group, which is essential for its biological interactions.
The primary mechanism of action for 2-(but-2-enamido)benzoic acid involves its inhibition of telomerase, specifically targeting the telomerase reverse transcriptase catalytic subunit (TERT). This inhibition leads to telomere shortening in rapidly dividing cells, ultimately inducing senescence or apoptosis in cancer cells. The compound demonstrates a mixed-type non-competitive inhibition profile with an IC50 value of approximately 93 nM against human telomerase, while showing minimal effects on mammalian DNA and RNA polymerases .
Anticancer Properties
Research indicates that 2-(but-2-enamido)benzoic acid exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including triple-negative breast cancer cells. The apoptosis effect is enhanced under glucose-restricted conditions . Additionally, studies have reported that the compound can inhibit cell proliferation by interfering with specific signaling pathways involved in cancer progression .
Protein Degradation Pathways
Recent investigations into benzoic acid derivatives, including 2-(but-2-enamido)benzoic acid, suggest that these compounds can promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This modulation may enhance cellular proteostasis and has implications for anti-aging therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest potential efficacy against various bacterial strains, although detailed mechanisms and specific targets remain to be fully elucidated.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-(But-2-enamido)benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via amidation reactions between benzoic acid derivatives and but-2-enoyl chloride. Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance efficiency. Characterization via NMR and HPLC ensures purity .
Q. How is the crystal structure of 2-(But-2-enamido)benzoic acid determined, and what intermolecular interactions stabilize its lattice?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related oxamide derivatives exhibit planar geometries stabilized by O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to specific crystallographic directions. SHELX software (e.g., SHELXL) is widely used for refinement .
Q. What safety protocols are critical when handling 2-(But-2-enamido)benzoic acid in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of inhalation or skin contact, follow first-aid measures outlined in safety data sheets (SDS), including rinsing with water and seeking medical attention. Storage should adhere to guidelines for moisture-sensitive compounds .
Advanced Research Questions
Q. Which computational methods are most accurate for predicting the thermochemical and electronic properties of 2-(But-2-enamido)benzoic acid?
- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like atomization energies. Basis sets such as 6-311++G(d,p) are recommended for vibrational and electronic structure analysis .
Q. How can discrepancies between experimental and computational vibrational spectra (e.g., FT-IR) of 2-(But-2-enamido)benzoic acid be resolved?
- Methodology : Compare experimental FT-IR data with DFT-calculated spectra (B3LYP/6-31G(d,p)). Discrepancies often arise from anharmonicity or solvent effects; scaling factors (e.g., 0.961) and implicit solvent models (e.g., PCM) can bridge gaps. Natural Bond Orbital (NBO) analysis further clarifies charge distribution .
Q. What role do hydrogen-bonding networks play in the supramolecular assembly of 2-(But-2-enamido)benzoic acid derivatives?
- Methodology : Graph set analysis (e.g., Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). For example, O–H⋯O bonds in related benzoic acid derivatives drive 1D chain formation, while C–H⋯O interactions contribute to 3D stability. Synchrotron XRD can resolve weak interactions .
Q. How can crystallographic data be leveraged to design 2-(But-2-enamido)benzoic acid derivatives with tailored material properties?
- Methodology : Analyze packing coefficients and void volumes using software like Mercury. Substituent effects (e.g., electron-withdrawing groups) modulate π-π stacking and dipole interactions. For example, halogen substituents enhance thermal stability in MOF precursors .
Methodological Notes
- Experimental Design : For reproducibility, document solvent polarity, crystallization solvents, and refinement parameters (e.g., R-factors in SC-XRD) .
- Data Contradictions : Cross-validate computational results with multiple functionals (e.g., M06-2X vs. B3LYP) and experimental techniques (e.g., Raman spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
